8-Hydroxy-1,4-benzodioxan-2-ylmethanol
Description
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Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-ol |
InChI |
InChI=1S/C9H10O4/c10-4-6-5-12-8-3-1-2-7(11)9(8)13-6/h1-3,6,10-11H,4-5H2 |
InChI Key |
DRMOSUOUZKVUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C=CC=C2O1)O)CO |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8-Hydroxy-1,4-benzodioxan-2-ylmethanol, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. For example, intermediates like ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 189509-22-6) can serve as precursors . Optimize yields by controlling reaction conditions (e.g., temperature, solvent polarity) and employing catalytic systems. Purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water) to assess purity (>98%) .
- NMR (¹H/¹³C) and HRMS for structural confirmation. Compare spectral data with reference standards (e.g., NIST Chemistry WebBook for analogous benzodioxane derivatives) .
- FT-IR to verify functional groups (e.g., hydroxyl, ether) .
Q. What experimental designs are suitable for studying the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal stress (40°C, 75% RH for 6 months) .
- Photolytic stress (ICH Q1B guidelines: exposure to UV/visible light) .
- Analyze degradation products using LC-MS and compare with known impurities (e.g., EP-certified reference materials) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., HIV integrase, based on structural analogs in patent EP 03716466.2) .
- Use QSAR models to correlate substituent effects with activity. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported pharmacological activities of benzodioxane derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from heterogeneous studies (e.g., receptor-binding assays vs. whole-organism models) and apply statistical weighting .
- Triangulation : Cross-validate results using multiple methods (e.g., in silico predictions, in vitro assays, and animal models) .
- Investigate batch-to-batch variability in compound purity as a confounding factor .
Q. How can isotopic labeling (e.g., ¹⁴C or ³H) track the metabolic fate of this compound in vivo?
- Methodological Answer :
- Synthesize labeled analogs via catalytic tritiation or ¹⁴C incorporation during key synthetic steps .
- Administer the labeled compound to model organisms and analyze metabolites using LC-HRMS or autoradiography .
- Compare metabolic pathways with structurally related compounds (e.g., 2-hydroxybenzyl alcohol derivatives) .
Q. What advanced techniques elucidate the compound’s interaction with cellular membranes or transporters?
- Methodological Answer :
- Use surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers .
- Employ fluorescent tracers (e.g., PTS, 8-hydroxy-1,3,6-pyrenetrisulphonic acid) to study apoplastic transport in plant or mammalian cell models .
Q. How do structural modifications (e.g., substituent addition) impact the compound’s pharmacokinetic properties?
- Methodological Answer :
- Design analogs with varied substituents (e.g., methyl, halogen) and assess:
- Lipophilicity via logP measurements (shake-flask method) .
- Metabolic stability using liver microsome assays .
- Compare results with computational ADME predictions (e.g., SwissADME) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
